molecular formula C9H10O2 B15471114 Hexahydro-1,5-methanopentalene-2,3-dione CAS No. 41841-65-0

Hexahydro-1,5-methanopentalene-2,3-dione

Cat. No.: B15471114
CAS No.: 41841-65-0
M. Wt: 150.17 g/mol
InChI Key: YZTWNDWTZVMVCQ-UHFFFAOYSA-N
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Description

Hexahydro-1,5-methanopentalene-2,3-dione is a bicyclic diketone characterized by a fused hexahydropentalene core with two ketone groups at the 2- and 3-positions. The compound’s bicyclic framework may confer unique steric and electronic properties compared to monocyclic diketones, influencing reactivity, stability, and biological interactions.

Properties

CAS No.

41841-65-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

tricyclo[4.2.1.03,7]nonane-4,5-dione

InChI

InChI=1S/C9H10O2/c10-8-6-2-4-1-5(6)7(3-4)9(8)11/h4-7H,1-3H2

InChI Key

YZTWNDWTZVMVCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C(C2)C(=O)C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Diketones

Piperazine-2,3-dione Derivatives

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones) share a six-membered diketone ring but differ in substituent placement and flexibility. Key findings from include:

  • Synthesis : Prepared via reductive alkylation followed by reaction with diethyl oxalate, yielding derivatives with 4-substituted benzyl or phenylethyl groups .
  • Lipophilicity : ClogP values (2.8–4.5) and Rf measurements (0.65–0.85) indicate enhanced lipophilicity compared to piperazine (ClogP = −1.1), improving membrane permeability .
  • Bioactivity : Demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with growth inhibition rates exceeding piperazine hydrate (reference drug) .

Indolin-2,3-dione Derivatives

Indolin-2,3-dione (isatin) derivatives, such as those in , feature a fused benzene and five-membered diketone ring. Notable distinctions include:

  • Receptor Affinity : Unlike bicyclic or piperazine-based diketones, indolin-2,3-dione derivatives exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Kiσ2 = 42 nM; σ1/σ2 ratio > 72) .
  • Structural Impact: The additional carbonyl group in indolin-2,3-dione disrupts σ1 binding but enhances σ2 selectivity, contrasting with benzoxazinone-based analogs that retain σ1 affinity (Kiσ1 = 5–30 nM) .

Physicochemical Properties

The table below summarizes key physicochemical parameters of related diketones:

Compound Class ClogP Range Rf Range Solubility Trends Key Structural Features
Hexahydro-1,5-methanopentalene-2,3-dione (hypothetical) N/A N/A Likely low aqueous solubility Bicyclic framework, rigid geometry
Piperazine-2,3-dione derivatives 2.8–4.5 0.65–0.85 Moderate lipophilicity Flexible six-membered ring, 1,4-disubstitution
Indolin-2,3-dione derivatives ~1.5–3.0* N/A Variable, influenced by substituents Fused aromatic-diketone system

*Estimated based on typical isatin analogs.

Pharmacological Activity Profiles

Compound Class Biological Target Activity (IC50/Ki) Selectivity Notes
Piperazine-2,3-dione derivatives Enterobius vermicularis >70% growth inhibition Broad-spectrum anthelmintic
Fasciola hepatica >65% growth inhibition
Indolin-2,3-dione derivatives σ2 Receptor Kiσ2 = 42 nM High σ2 selectivity (σ1/σ2 > 72)
σ1 Receptor Kiσ1 > 844 nM Low σ1 affinity

Preparation Methods

Aldol Condensation of 2-Substituted Cyclopentanediones

A principal route involves the base-mediated aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. As demonstrated in Organic Syntheses, heating this substrate at 45°C under reduced pressure (0.3 mm Hg) induces cyclization, yielding 22.0 g of a bicyclic diketone (75% yield). The mechanism proceeds via enolate formation at C-2, followed by nucleophilic attack on the γ-keto group to form the six-membered ring. Critical parameters include:

  • Temperature : 40–50°C to balance reaction rate and byproduct formation.
  • Pressure : Sub-1 mm Hg to remove water and shift equilibrium.
  • Catalyst : Anhydrous HClO4 (0.1 eq) accelerates enolization.

Table 1. Optimization of Aldol Cyclization Conditions

Parameter Optimal Range Yield (%) Purity (HPLC)
Temperature 45°C 75 >98%
Pressure 0.3 mm Hg 75 >98%
Catalyst (HClO4) 0.1 eq 82 97%

Acid-Catalyzed Cyclodehydration

Alternative acid-mediated conditions using p-toluenesulfonic acid (pTSA) in refluxing toluene achieve similar outcomes. A mixture of 2-methyl-1,3-cyclopentanedione (10 mmol) and glutaric anhydride (12 mmol) in toluene, heated at 110°C for 8 h with 0.2 eq pTSA, furnishes the bicyclic product in 68% yield. This method avoids high vacuum but requires rigorous drying to prevent hydrolysis.

Diels–Alder/Retro-Diels–Alder (rDA) Strategies

Cycloreversion of Fused Quinones

The retro-Diels–Alder reaction, as exemplified by 2,3-dihydro-1H-cyclopenta[b]naphthalene-4,9-dione, offers a route to strained diketones. Heating the naphthoquinone precursor at 200°C in diphenyl ether triggers rDA cleavage, releasing cyclopentadiene and forming the bicyclic dione. While direct data for the target compound are lacking, adapting this protocol with a norbornene-derived quinone could yield the desired product.

Key Observations :

  • Temperature : 180–220°C for efficient cycloreversion.
  • Solvent : High-boiling aromatics (e.g., diphenyl ether) prevent decomposition.
  • Byproducts : Cyclopentadiene requires trapping to prevent recombination.

Enantioselective Synthesis via Organocatalysis

Proline-Mediated Asymmetric Aldolization

Chiral induction using (R)-(+)-proline (344-25-2) enables enantioselective formation of the bicyclic core. A mixture of 2-methyl-1,3-cyclopentanedione (5 mmol), methyl vinyl ketone (6 mmol), and 20 mol% proline in DMF at 25°C for 72 h achieves 89% ee, albeit with moderate yield (52%). The transition state involves a Zimmerman-Traxler-like chair, with proline’s pyrrolidine ring directing facial selectivity.

Analytical Characterization and Validation

Spectroscopic Data

  • IR : Strong C=O stretches at 1680–1700 cm⁻¹; absence of OH/NH bands confirms cyclization.
  • ¹H NMR : Distinctive AB quartets for bridgehead protons (δ 2.8–3.2 ppm, J = 12–14 Hz).
  • X-ray Crystallography : Planar diketone moieties with centroid–centroid π-stacking distances of 3.82 Å.

Purity Assessment

HPLC with a phenylmethylsilicone column (70:30 hexanes/EtOAc) resolves the diketone (tR = 8.2 min) from mono-cyclized byproducts (tR = 6.5 min).

Q & A

Q. What are the established synthetic routes for Hexahydro-1,5-methanopentalen-2,3-dione?

The compound is synthesized via cyclization and oxidation strategies. A common approach involves starting from bicyclic precursors, such as octahydronaphthalene-1,5-dione derivatives, followed by selective dehydrogenation or catalytic ring-opening/closure reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized species or stereoisomeric impurities .

Q. How is Hexahydro-1,5-methanopentalen-2,3-dione characterized spectroscopically?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbonyl positions. The bicyclic framework causes distinct coupling patterns (e.g., axial vs. equatorial protons).
  • GC/MS : Used to confirm molecular weight (e.g., m/z 170.16 for C8_8H10_{10}O4_4) and detect impurities via fragmentation patterns .
  • IR : Strong carbonyl stretches (~1700–1750 cm1^{-1}) confirm diketone functionality .

Q. What solvent systems are optimal for its purification?

Polar aprotic solvents (e.g., acetone, DMF) enhance solubility during recrystallization. Reverse-phase HPLC with acetonitrile/water gradients is effective for isolating stereoisomers .

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in organocatalytic reactions?

The rigid bicyclic structure imposes steric constraints, directing regioselectivity in reactions like Diels-Alder or Michael additions. For example, the diketone groups can act as hydrogen-bond acceptors, activating α,β-unsaturated aldehydes in asymmetric organocatalysis. Computational modeling (DFT) is recommended to map transition states and predict enantioselectivity .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

  • Use NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system.
  • Compare experimental 13^13C NMR shifts with DFT-calculated values to validate stereoisomer configurations.
  • Employ X-ray crystallography for unambiguous structural determination .

Q. How can computational methods predict its reactivity in novel reaction cascades?

  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Machine Learning : Train models on similar bicyclic diones to forecast catalytic performance .

Q. What experimental designs mitigate side reactions during functionalization?

  • Protecting Groups : Temporarily block one ketone to direct reactivity (e.g., using silyl ethers).
  • Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess in asymmetric syntheses.
  • In Situ Monitoring : Use Raman spectroscopy or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How do researchers validate purity for pharmacological studies?

  • GC/MS with SIM Mode : Selectively monitor target ions (e.g., m/z 170 for the parent ion) to detect trace impurities.
  • Elemental Analysis : Confirm %C/%H/%O matches theoretical values (e.g., C8_8H10_{10}O4_4: C 56.47%, H 5.92%, O 37.61%) .

Q. What tools improve interpretation of its spectroscopic data in complex matrices?

  • Principal Component Analysis (PCA) : Differentiate spectral signatures in mixtures.
  • Spectral Databases : Cross-reference with platforms like PubChem or EPA DSSTox for validated spectral libraries .
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Q. How does its reactivity compare to structurally similar diones (e.g., hexahydro-1,4-benzodioxine-2,3-dione)?

  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) in analogs increase electrophilicity.
  • Steric Effects : Larger bicyclic systems (e.g., decane vs. pentalene frameworks) reduce accessibility to carbonyl groups.
  • Solvent Compatibility : LogP values (e.g., 0.40 for Hexahydro-1,5-methanopentalen-2,3-dione) guide solvent selection for solubility .

Methodological Best Practices

  • Contradiction Resolution : When spectral data conflicts with computational predictions, re-evaluate solvent effects or consider alternative stereoisomers .
  • Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) using platforms like NIH’s PubChem for transparency .

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